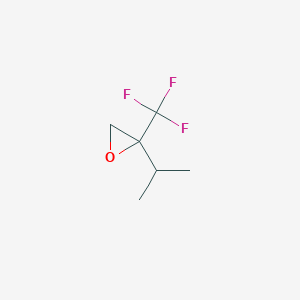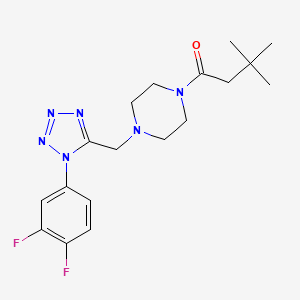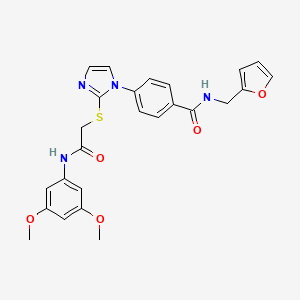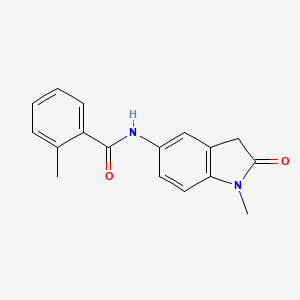
5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid" is a fluorinated pyridine derivative with a cyclopropyl group attached to the pyridine ring. This structure is related to a class of compounds that have been extensively studied for their potential pharmacological properties, particularly as antimicrobial agents. The presence of the fluorine atom and the cyclopropyl group are thought to influence the biological activity of these compounds by affecting their electronic properties and steric interactions with biological targets.
Synthesis Analysis
The synthesis of related fluorinated cyclopropyl-containing compounds has been reported in the literature. For instance, a series of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-sub-4-oxoquinoline-3-carboxylic acids were synthesized starting from 1,2,3,4-tetrafluoro benzene, demonstrating the feasibility of incorporating both fluorine and cyclopropyl groups into complex heterocyclic frameworks . Another synthesis route for a related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, involved a series of steps including reduction, regioselective deprotonation, methylation, selenation, oxidation, and syn-elimination, highlighting the complexity of synthesizing such molecules .
Molecular Structure Analysis
The molecular structure of fluorinated cyclopropyl compounds is characterized by the presence of a three-membered cyclopropyl ring, which can impart strain and unique reactivity to the molecule. The fluorine atom is highly electronegative, which can affect the electron distribution within the molecule and potentially enhance interactions with biological targets. The specific arrangement of substituents around the core structure can significantly influence the compound's chemical behavior and biological activity.
Chemical Reactions Analysis
Compounds with a cyclopropyl and fluorine moiety can undergo various chemical reactions. For example, the synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids involved Dieckmann-type cyclization and displacement reactions with pyrrolidine and piperidine . These reactions demonstrate the reactivity of the cyclopropyl and fluorine-containing compounds and their potential to be modified into various derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by the presence of the cyclopropyl group and the fluorine atom. The cyclopropyl group can confer a degree of rigidity to the molecule, while the fluorine atom can affect the acidity, lipophilicity, and overall stability of the compound. Electrochemical studies of related compounds have provided insights into their redox behavior, which is crucial for understanding their mechanism of action and developing analytical methods for their detection and quantification . Additionally, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, a structurally related compound, involved steps that could be relevant for the synthesis and study of 5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid, such as cyclopropanation and Curtius rearrangement .
Applications De Recherche Scientifique
Chemotherapy Enhancement in Colorectal Cancer
Research has shown the significant role of fluoropyrimidines, such as 5-fluorouracil (5-FU), in treating colorectal cancer. Efforts to enhance or modulate the activity of 5-FU with other compounds have been a focus, with combinations of 5-FU and folinic acid showing improved patient survival compared to 5-FU alone. The development of oral prodrugs of 5-FU, including capecitabine, UFT, and S-1, has been reviewed, focusing on improving antitumor activity and reducing toxicity (Malet-Martino & Martino, 2002).
Mechanism of Action and Drug Development
The metallation of π-deficient heteroaromatic compounds, including the study of 3-fluoropyridine metallation regioselectivity, highlights the chemical processes essential for developing new chemotherapy agents. This research provides insight into the synthesis of compounds that could lead to improved treatment options (Marsais & Quéguiner, 1983).
Fluoropyrimidines in Personalized Medicine
A review focusing on the chemistry of fluorinated pyrimidines, such as 5-FU, outlines their role in cancer treatment and the potential for more precise use in personalized medicine. This includes the synthesis of 5-FU, its metabolism, and its incorporation into RNA and DNA for biophysical and mechanistic studies. The review suggests that understanding the perturbation of nucleic acid structure by fluoropyrimidines could aid in developing therapies that are more targeted and effective (Gmeiner, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5-cyclopropyl-3-fluoropyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-6(5-1-2-5)4-11-8(7)9(12)13/h3-5H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJOYGVWMSFEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(N=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate](/img/structure/B2538485.png)




![2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2538494.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2538495.png)


![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2538501.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2538503.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2538506.png)